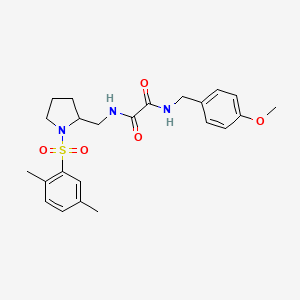

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S/c1-16-6-7-17(2)21(13-16)32(29,30)26-12-4-5-19(26)15-25-23(28)22(27)24-14-18-8-10-20(31-3)11-9-18/h6-11,13,19H,4-5,12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNMXUZEBGLLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a sulfonyl group attached to a pyrrolidine ring, which is further linked to an oxalamide moiety. Its molecular formula is with a molecular weight of approximately 462.52 g/mol. The presence of both sulfonyl and oxalamide groups suggests potential for diverse biological activities and interactions, particularly in drug discovery and development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of 2,5-dimethylphenylsulfonyl chloride with pyrrolidine.

- Oxalamide Formation : The next step involves coupling the resulting intermediate with 4-methoxybenzylamine to form the oxalamide structure.

- Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity for biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Protein Binding : The sulfonyl group enhances binding interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activities.

- Binding Affinity : The pyrrolidine ring contributes to the compound’s binding affinity and specificity, while the oxalamide moiety aids in stability and solubility in biological environments.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Anticonvulsant Activity : A related study examined the anticonvulsant activity of similar oxalamide derivatives against maximal electroshock seizure (MES) models in male Wistar rats, showing promising results compared to standard drugs like phenytoin .

- Anticancer Potential : Preliminary investigations suggest that compounds featuring sulfonamide groups may inhibit cancer cell proliferation. For instance, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for therapeutic applications .

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

- Anticonvulsant Screening : In a study involving novel oxadiazole derivatives, several compounds were screened for anticonvulsant activity using the MES model. The most potent derivatives showed no neurotoxicity at maximum doses administered .

- Cytotoxicity Assays : Research on similar sulfonamide-containing compounds indicated significant inhibition of cancer cell growth in vitro, highlighting their potential as anticancer agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.52 g/mol |

| Anticonvulsant Activity | Positive (compared to phenytoin) |

| Cytotoxicity | Significant against cancer cells |

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound in a research setting?

Answer:

The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine, coupling with oxalamide, and functionalization with 4-methoxybenzyl groups. Critical factors include:

- Reaction Conditions : Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent selection (e.g., dichloromethane for polar intermediates) .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, followed by recrystallization for final purity (>95%) .

- Yield Optimization : Stoichiometric ratios (e.g., 1.2 equivalents of 2,5-dimethylphenylsulfonyl chloride to pyrrolidine) and catalytic bases like triethylamine .

Basic: How can researchers characterize the compound’s molecular structure and confirm its identity?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze - and -NMR to confirm substituent integration (e.g., methoxybenzyl protons at δ 3.8 ppm) and connectivity .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., m/z 430.52 for [M+H]) .

- X-ray Crystallography : Resolve the 3D conformation of the pyrrolidine-sulfonyl moiety to validate stereochemistry .

Basic: What preliminary biological assays are recommended to screen for activity?

Answer:

Begin with in vitro assays:

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Candida albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selective toxicity .

Advanced: How does the sulfonyl-pyrrolidine moiety influence enzyme inhibition mechanisms?

Answer:

The sulfonyl group acts as a hydrogen-bond acceptor, while the pyrrolidine ring provides conformational rigidity. For example:

- Target Binding : Molecular docking studies show the sulfonyl group interacts with catalytic residues of serine proteases (e.g., trypsin-like enzymes) .

- Selectivity : Modifying the 2,5-dimethylphenyl group alters steric hindrance, impacting affinity for related enzymes (e.g., MMP-9 vs. MMP-2) .

Methodology : Perform competitive inhibition assays with fluorogenic substrates and validate via crystallography .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Answer:

Focus on substituent modifications:

- Pyrrolidine Ring : Introduce sp-hybridized nitrogen for enhanced target engagement (e.g., methyl or benzyl groups) .

- Methoxybenzyl Group : Replace with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding kinetics .

- Oxalamide Linker : Test urea or thiourea analogs to assess backbone flexibility .

Validation : Parallel synthesis followed by enzyme kinetics (k/K) and cellular uptake studies .

Advanced: How to resolve contradictions in biological activity data across different assays?

Answer:

Common contradictions arise from assay conditions or off-target effects. Mitigate by:

- Orthogonal Assays : Compare fluorometric vs. colorimetric enzyme readouts to rule out interference .

- Cellular Context : Test in primary cells (e.g., PBMCs) and immortalized lines to assess specificity .

- Metabolic Stability : Use liver microsomes to identify rapid degradation masking true activity .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

Prioritize models aligned with mechanistic hypotheses:

- Anticancer : Xenograft models (e.g., murine colon cancer) with bioluminescence imaging to monitor tumor growth .

- Anti-inflammatory : LPS-induced sepsis models to measure cytokine suppression (e.g., IL-6, TNF-α) .

- Pharmacokinetics : Administer via IV and oral routes to assess bioavailability and half-life .

Advanced: How to address poor aqueous solubility during formulation for in vivo studies?

Answer:

Employ solubility-enhancing strategies:

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in PBS (pH 7.4) .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

- Salt Formation : React with hydrochloric acid to generate a hydrochloride salt .

Advanced: What analytical methods detect degradation products under stress conditions?

Answer:

Use accelerated stability studies:

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) .

- HPLC-MS : Monitor degradation peaks with a C18 column (gradient: 5–95% acetonitrile/water) and identify via fragmentation patterns .

- ICH Compliance : Follow Q3A/B guidelines for impurity profiling .

Advanced: How to investigate the compound’s interaction with membrane transporters or receptors?

Answer:

Combine computational and experimental approaches:

- Molecular Dynamics Simulations : Model binding to ABC transporters (e.g., P-gp) using AMBER or GROMACS .

- Radioligand Displacement : Use -labeled substrates in competitive binding assays (e.g., for GPCRs) .

- Patch-Clamp Electrophysiology : Assess ion channel modulation in HEK293 cells expressing hERG or Nav1.5 .

Notes

- Methodological Rigor : Emphasized orthogonal validation, ICH compliance, and mechanistic depth.

- Contradictions : Addressed via assay redundancy and metabolic profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.